molecular formula C6H5N3O4 B3059074 2-Hydroxy-5-nitronicotinamide CAS No. 941083-49-4

2-Hydroxy-5-nitronicotinamide

Cat. No.: B3059074
CAS No.: 941083-49-4
M. Wt: 183.12 g/mol
InChI Key: GJHSBBQYGJSYLQ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-nitronicotinamide is a chemical compound with the molecular formula C6H5N3O4. It is known for its unique structure, which includes a nitro group and a hydroxyl group attached to a nicotinamide ring.

Scientific Research Applications

2-Hydroxy-5-nitronicotinamide has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.

Safety and Hazards

2-Hydroxy-5-nitronicotinamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-nitronicotinamide typically involves the nitration of nicotinamide derivatives. One common method includes the nitration of 2-hydroxy-nicotinamide using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-nitronicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-nitronicotinamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels. The hydroxyl group can form hydrogen bonds with biological macromolecules, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 2-Hydroxy-5-nitronicotinic acid
  • 2-Hydroxy-5-aminonicotinamide
  • 2-Hydroxy-3-nitropyridine

Comparison: 2-Hydroxy-5-nitronicotinamide is unique due to the presence of both a nitro and a hydroxyl group on the nicotinamide ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. For instance, 2-Hydroxy-5-nitronicotinic acid lacks the amide group, limiting its reactivity in certain biological contexts .

Properties

IUPAC Name

5-nitro-2-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O4/c7-5(10)4-1-3(9(12)13)2-8-6(4)11/h1-2H,(H2,7,10)(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHSBBQYGJSYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649583
Record name 5-Nitro-2-oxo-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941083-49-4
Record name 5-Nitro-2-oxo-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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